molecular formula C11H14N2O5 B14861744 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14861744
M. Wt: 254.24 g/mol
InChI Key: NDYSGKGJJQUUPS-UHFFFAOYSA-N
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Description

2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound, which includes both pyrimidine and tetrahydropyran moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with tetrahydro-2H-pyran-4-ylmethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and other advanced synthetic techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptor proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide: Similar structure but with a sulfonamide group instead of the tetrahydro-2H-pyran-4-ylmethyl group.

    2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Contains a nitrile group instead of the carboxylic acid group.

Uniqueness

The uniqueness of 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid lies in its combination of the pyrimidine and tetrahydropyran moieties, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O5/c14-9-8(10(15)16)6-13(11(17)12-9)5-7-1-3-18-4-2-7/h6-7H,1-5H2,(H,15,16)(H,12,14,17)

InChI Key

NDYSGKGJJQUUPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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